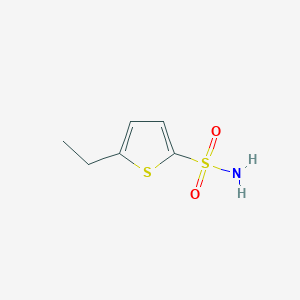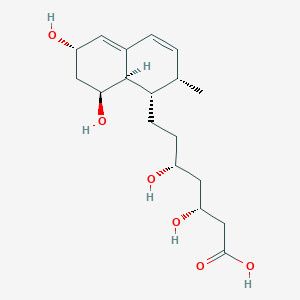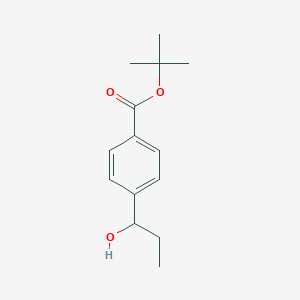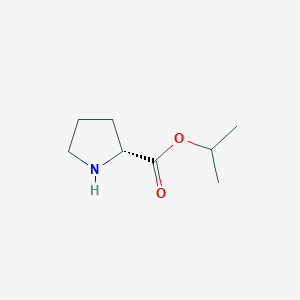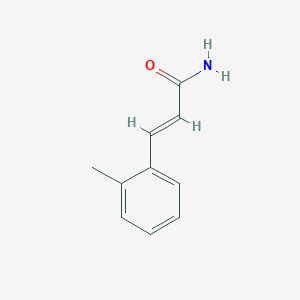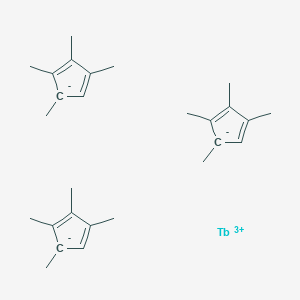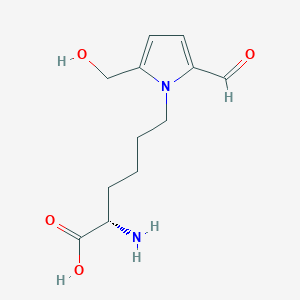
吡咯啉
描述
Pyrraline is a compound formed in the final stage of the Maillard reaction, a chemical reaction between amino acids and reducing sugars.
科学研究应用
Pyrraline has several scientific research applications:
作用机制
Target of Action
Pyrraline, also known as 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine, is a major advanced glycation end-product (AGE) that is formed in the Maillard reaction . The primary targets of pyrraline are proteins, specifically those containing lysine residues . Pyrraline forms when reducing sugars react with the amino group of lysine side-chains in proteins .
Mode of Action
The interaction of pyrraline with its targets involves a complex series of reactions known as the Maillard reaction . This non-enzymatic condensation reaction occurs between the carbonyl group of a reducing sugar and the primary amine of the lysine side-chain in protein . Sodium ions appear to alter the intramolecular electron density and charge distribution of the peptides and facilitate the reaction by stabilizing some of the intermediates in the reaction sequence .
Biochemical Pathways
The formation of pyrraline affects several biochemical pathways. It is associated with linolenic acid metabolism, phenylalanine, tyrosine and tryptophan biosynthesis, arachidonic acid metabolism, tyrosine metabolism, and glycerophospholipid metabolism . These pathways are perturbed during the pathological process induced by pyrraline .
Pharmacokinetics
The pharmacokinetics of pyrraline involve its formation during the digestion of glycated proteins. Pyrraline-containing dipeptides, which are substrates of the human peptide transporter 1 (PEPT1), are formed during luminal digestion of glycated proteins . This process can enhance the bioavailability of pyrraline .
Result of Action
The presence of pyrraline has been associated with several health conditions, including nephropathy and diabetes . It is also known to be a potential health risk due to its presence in many modern diets that are heat processed . Pyrraline might result in potential health risks because many modern diets are heat processed .
Action Environment
The formation of pyrraline is influenced by environmental factors such as temperature and the presence of sodium chloride . For instance, model systems prepared by heating peptides with glucose from 60 °C to 220 °C for up to 65 min showed that the amounts of peptide-bound pyrraline formed were influenced by the neighboring amino acids on the peptide-bound pyrraline formation . Additionally, sodium chloride, especially at 0.50%, promoted Maillard browning and pyrraline formation, with a simultaneous increase in the 3-deoxyglucosone concentration .
生化分析
Biochemical Properties
Pyrraline plays a role in biochemical reactions as a product of the Maillard reaction. It is formed when 3-deoxyglucosone reacts with the amino group of lysine residues in proteins. This reaction leads to the formation of pyrraline-containing peptides, which can be absorbed by the human peptide transporter 1 (PEPT1) . Pyrraline interacts with various enzymes and proteins, including those involved in the digestion of glycated proteins. For example, during the digestion of casein glycated by 3-deoxyglucosone, pyrraline-containing peptides are formed and can be absorbed from the gut .
Cellular Effects
Pyrraline affects various types of cells and cellular processes. It has been shown to influence cell function by interacting with cellular transporters such as PEPT1, which facilitates the absorption of pyrraline-containing peptides . Additionally, pyrraline can impact cell signaling pathways and gene expression. For instance, the presence of pyrraline in the diet has been associated with changes in the expression of genes related to inflammation and oxidative stress . These effects suggest that pyrraline may play a role in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, pyrraline exerts its effects through binding interactions with biomolecules. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of pyrraline-containing peptides . These peptides can interact with cellular transporters and enzymes, influencing their activity. For example, pyrraline has been shown to inhibit the activity of certain digestive enzymes, leading to changes in protein digestion and absorption . Additionally, pyrraline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrraline can change over time. Studies have shown that pyrraline is relatively stable during digestion, with a significant portion of pyrraline remaining bound in peptides after digestion . The stability and degradation of pyrraline can vary depending on the conditions of the experiment. Long-term studies have indicated that pyrraline can accumulate in tissues over time, potentially leading to chronic effects on cellular function . These findings highlight the importance of considering the temporal effects of pyrraline in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of pyrraline can vary with different dosages in animal models. Studies have shown that low doses of pyrraline can be absorbed and metabolized without significant adverse effects . Higher doses of pyrraline have been associated with toxic effects, including inflammation and oxidative stress . These threshold effects suggest that there is a dosage-dependent relationship between pyrraline exposure and its impact on health. It is important to consider these dosage effects when evaluating the safety and potential risks of pyrraline in animal models.
Metabolic Pathways
Pyrraline is involved in several metabolic pathways, primarily related to the Maillard reaction. It is formed through the reaction of 3-deoxyglucosone with lysine residues, resulting in the formation of pyrraline-containing peptides . These peptides can be absorbed and metabolized by the body, with pyrraline being further processed by various enzymes and cofactors . The presence of pyrraline can also affect metabolic flux and metabolite levels, particularly in relation to glucose and protein metabolism . Understanding these metabolic pathways is crucial for evaluating the impact of pyrraline on overall health.
Transport and Distribution
Pyrraline is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The human peptide transporter 1 (PEPT1) plays a key role in the absorption of pyrraline-containing peptides from the gut . Once absorbed, pyrraline can be distributed to various tissues, where it can accumulate and exert its effects . The distribution of pyrraline within the body can influence its localization and accumulation, potentially leading to tissue-specific effects . These transport and distribution mechanisms are important for understanding the overall impact of pyrraline on health.
Subcellular Localization
The subcellular localization of pyrraline can affect its activity and function. Pyrraline-containing peptides can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, pyrraline has been shown to localize to the lysosomes, where it can influence lysosomal function and protein degradation . Additionally, pyrraline can interact with other cellular structures, such as the endoplasmic reticulum and mitochondria, affecting their activity and overall cellular function . Understanding the subcellular localization of pyrraline is crucial for elucidating its mechanism of action and potential effects on health.
准备方法
Synthetic Routes and Reaction Conditions
Pyrraline is synthesized through the Paal–Knorr reaction, which involves the addition of 3-deoxyglucosone to the amino group of the lysine side chain, followed by the elimination of water . This reaction is typically carried out under mild conditions, often in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of Pyrraline involves the glycation of proteins, such as casein, with 3-deoxyglucosone. The modified proteins are then subjected to simulated gastrointestinal digestion to release the compound .
化学反应分析
Types of Reactions
Pyrraline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the formyl and hydroxymethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Pyrraline .
相似化合物的比较
Similar Compounds
3-Deoxyglucosone-derived hydroimidazolone 1 (3DG-H1): Formed from the reaction of 3-deoxyglucosone with arginine.
3-Deoxyglucosone-derived lysine dimer (DOLD): Formed from the cross-linking of two lysine residues by 3-deoxyglucosone.
Uniqueness
Pyrraline is unique due to its specific formation pathway and its role as a significant AGE. Its ability to modify proteins and its high bioavailability make it a compound of interest in various fields of research .
属性
IUPAC Name |
2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYFITADLSVOAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74509-14-1 | |
| Record name | Pyrraline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033143 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine impact protein digestion?
A1: 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine acts as a potent inhibitor of digestive enzymes. Specifically, it competitively inhibits aminopeptidase N , an enzyme crucial for breaking down peptides in the small intestine. This inhibition leads to reduced uptake of dietary protein-derived lysine, as demonstrated in rat studies .
Q2: How is 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine formed and how can it be detected?
A2: This compound forms as a result of the Maillard reaction, specifically between glucose and the side chain amino group of lysine residues in proteins like bovine serum albumin . Detection and quantification can be achieved through a multi-step process: alkaline hydrolysis of the protein, fractionation of the resulting hydrolysate, and finally, separation and identification using High-Performance Liquid Chromatography (HPLC) . Further confirmation of its identity can be achieved by comparing it to a synthesized standard using techniques like fast atom bombardment-mass spectrometry . Additionally, a colorimetric assay using thiobarbituric acid can be employed for detection .
Q3: Has the synthesis of 2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine been achieved?
A3: Yes, there are published methods for the synthesis of (±)-2-Formyl-5-(hydroxymethyl)pyrrole-1-norleucine . This synthetic route allows for further investigation of its biological activity and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)


![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)
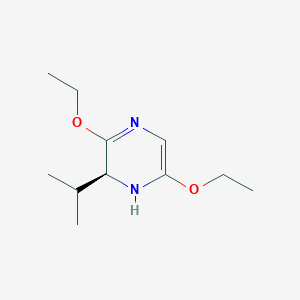
![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
